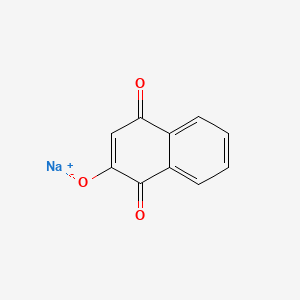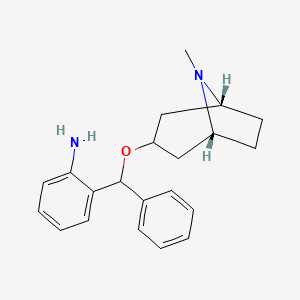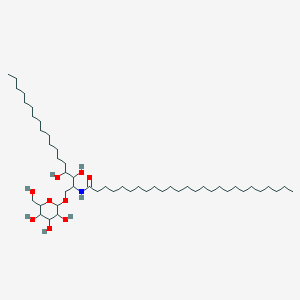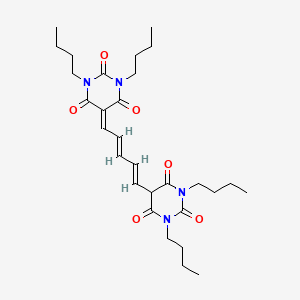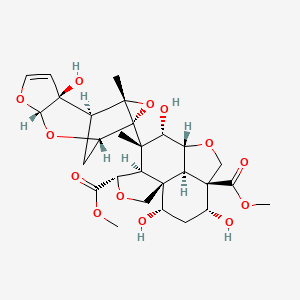
Cetaben sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cetaben Sodium is a sodium salt form of cetaben, a unique, PPARalpha-independent peroxisome proliferator with hypolipidemic activity.
Scientific Research Applications
Antiatherogenic Activity
Cetaben sodium exhibits antiatherogenic activity. In hypercholesteremic rabbits, cetaben sodium at specific dosages reduced plasma cholesterol and aortic sterol accumulation, decreasing the incidence of gross atherosclerotic lesions. This effect may result from direct actions on the aortic wall, as well as vascular effects secondary to hypocholesteremic activity (Katocs & Schaffer, 1982). Additionally, cetaben was found to be effective in reducing the extent and severity of atherosclerosis in cynomolgus monkeys, influencing both circulating blood and arteries (Hollander et al., 1978).
Micellar Solubilization
Cetaben sodium's solubility was examined in various surfactants and lipid solvents, with findings indicating that its solubility is influenced by pH, surfactant type, concentration, lipid solvent type, and the presence of surfactants or phospholipids (Chow & Sims, 1981).
Effects on Cell Morphology and Vesicle Distribution
Cetaben sodium induces changes in cell morphology and vesicle distribution. In human hepatoma cells, cetaben treatment correlated with Golgi fragmentation and the appearance of large electron-lucent vesicles. These changes are likely due to alterations in intracellular cholesterol content (Kovacs et al., 2004).
Unique Type of Peroxisome Proliferator
Cetaben represents an exceptional type of peroxisome proliferator, specifically affecting peroxisomes without having a negative influence on peroxisome biogenesis. This was demonstrated through comparative studies with other compounds like clofibric acid (Chandoga et al., 1994).
Influence on Peroxisomal and Mitochondrial Enzymes
Studies have shown that cetaben affects the activities of peroxisomal and mitochondrial enzymes in rat liver. While clofibrate affected both types of enzymes, cetaben specifically increased only peroxisomal enzymes, suggesting its unique role in hypolipidemic activity (Schön et al., 1994).
Comparative Effects with Other Peroxisomal Proliferators
Cetaben and fibrates like clofibric acid were found to influence the activities of peroxisomal enzymes in the liver and kidney of rats differently. Cetaben increased the activities of all investigated peroxisomal enzymes, indicating its atypical peroxisomal proliferating characteristics (Chandoga et al., 1994).
Comparison of Toxicity and Peroxisome Proliferation
A study comparing the toxicity and peroxisome proliferation of cetaben and clofibrate in rats showed that cetaben caused decreases in body weight gain and food consumption at certain dosages, while clofibrate did not have these effects. Both drugs induced comparable increases in liver weight and number of liver peroxisomes (Fort et al., 1983).
Structural Analogues and Hypolipidemic Activity
Research on structural analogues of cetaben explored their potential as hypolipidemic agents and inhibitors of fatty acyl-CoA:cholesterol acyltransferase (ACAT). These studies provided insights into structure-activity relationships of cetaben analogues (Albright et al., 1983) and helped identify more active compounds (Devries et al., 1983).
Effects on Hepatoma Cells
Cetaben-induced changes in morphology and peroxisomal enzymes were observed in rat and human hepatoma cell lines, demonstrating cetaben's pleiotropic effects and potential role in peroxisome proliferation (Kovacs et al., 2001).
properties
CAS RN |
64059-66-1 |
|---|---|
Product Name |
Cetaben sodium |
Molecular Formula |
C23H38NNaO2 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
sodium;4-(hexadecylamino)benzoate |
InChI |
InChI=1S/C23H39NO2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-22-18-16-21(17-19-22)23(25)26;/h16-19,24H,2-15,20H2,1H3,(H,25,26);/q;+1/p-1 |
InChI Key |
RIEGDRWQKNITRV-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)[O-].[Na+] |
Other CAS RN |
64059-66-1 |
Related CAS |
55986-43-1 (Parent) |
synonyms |
4-(hexadecylamino)benzoic acid 4-(hexadecylamino)benzoic acid, monosodum salt Benzoic acid, 4-(hexadecylamino)-, monosodium salt cetaben cetaben, monosodium salt p-hexadecylaminobenzoate sodium sodium 4-(hexadecylamino)benzoate sodium p-hexadecylaminobenzoate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5S,6R)-N-[3-[4-(2-aminoethyl)-2-bromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1262132.png)
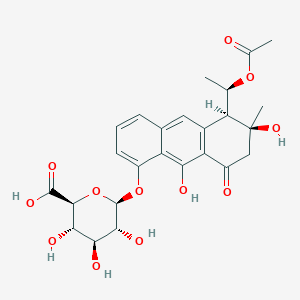
![[18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide](/img/structure/B1262137.png)
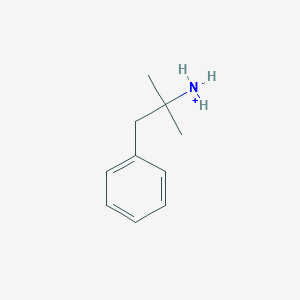

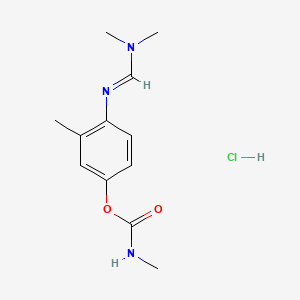
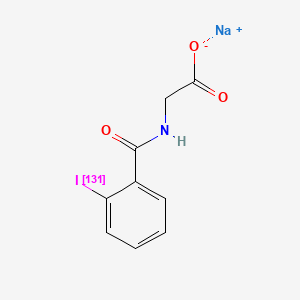
![sodium;[(3S,6S,8S,10S,13S,14S,17S)-6-[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-[(1R)-1-hydroxy-1-[(2R,3S)-3-[(2S)-3-methylbutan-2-yl]oxiran-2-yl]ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B1262145.png)
